2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride
Description
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-6-11-4-2-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGNTFVADICQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-63-5 | |
| Record name | 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride typically involves the reaction of pyrrole and pyridine derivatives under specific conditions. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in the formation of N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, exhibit significant antitumor properties. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as A549 and effectively arrest the cell cycle progression at the G2/M phase. Structure-activity relationship (SAR) analyses suggested that modifications to the pyrrolo structure enhance their efficacy as c-Met inhibitors, which are crucial targets in cancer therapy .
Neurological Research
The compound has been identified as a potential antagonist at the histamine H3 receptor. This receptor plays a significant role in neurotransmitter regulation and is implicated in various neurological disorders. Compounds similar to 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride have shown promise in treating conditions such as obesity and cognitive disorders by modulating histaminergic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases, affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride with structurally or functionally related pyrrolopyridine derivatives:
Key Observations :
Structural Isomerism :
- The position of the fused pyrrole and pyridine rings significantly impacts biological activity. For example, the 2,3-c isomer (target compound) is associated with kinase inhibition, while the 3,2-b isomer (CAS 27311-25-7) is explored in neuropharmacology .
- The 3,2-c isomer (CAS 868173-88-0) shares the same molecular formula but exhibits distinct hazards (e.g., skin/eye irritation risks) .
Fluorination: The 5-fluoro analog (CAS unspecified) reduces molecular weight and may improve metabolic stability .
Hazard Profiles :
- The parent compound (CAS 1909324-63-5) has a milder hazard profile (H302 only) compared to the 3,2-c isomer (H302, H315, H319, H335), which requires stricter handling .
Commercial Availability :
- The target compound is widely available (e.g., BLD Pharm Ltd. offers 97% purity), while analogs like the 3,2-b isomer (CAS 27311-25-7) are sold only for research purposes .
Biological Activity
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, with the CAS number 1909324-63-5, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its role in cancer therapy and other therapeutic areas.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃Cl₂N₃ |
| Molecular Weight | 234.13 g/mol |
| Density | Not specified |
| Boiling Point | Not available |
| Melting Point | Not available |
| Purity | ≥95% |
Synthesis and Structure
The synthesis of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride typically involves multi-step organic reactions that incorporate pyrrolo-pyridine moieties. The structural framework provides a basis for various modifications that can enhance biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. LSD1 is implicated in the epigenetic regulation of various cancers, making it a promising target for drug development.
- Inhibition of LSD1 : Research indicates that derivatives of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine exhibit potent inhibitory activity against LSD1 with nanomolar IC₅₀ values. These compounds demonstrated selective and reversible inhibition, leading to significant antiproliferative effects against acute myeloid leukemia (AML) cell lines (MV4-11 and Kasumi-1) and small cell lung cancer (SCLC) cell lines (NCI-H526) .
- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, the compound has been shown to activate CD86 mRNA expression in MV4-11 cells, promoting differentiation and inhibiting tumor growth in xenograft models .
Structure-Activity Relationships (SAR)
A detailed SAR analysis has been conducted to optimize the biological activity of pyrrolo[2,3-c]pyridine derivatives. Modifications at various positions on the pyrrole ring significantly influence their potency as LSD1 inhibitors and anticancer agents.
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrrole ring | Enhanced potency against LSD1 |
| Alterations in side chains | Improved pharmacokinetic profiles |
Case Studies
Several case studies have documented the efficacy of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride in preclinical models:
- AML Treatment : A study demonstrated that a derivative of this compound significantly suppressed tumor growth in AML xenograft models, showcasing its potential as a lead compound for further development .
- Cell Line Studies : In vitro studies revealed that treatment with this compound led to apoptosis in A549 lung cancer cells and cell cycle arrest at the G2/M phase, indicating its utility in targeting specific cancer pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis of pyrrolopyridine derivatives typically involves multi-step protocols. For example, similar compounds are synthesized via nucleophilic substitution, cyclization, or catalytic hydrogenation of precursor heterocycles (e.g., pyridine or pyrrole derivatives) . Key parameters include:
- Temperature control : Reactions often proceed at 0°C to room temperature to avoid side products.
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps .
- Purification : Recrystallization or column chromatography ensures high purity (>95%) .
Q. How can researchers verify the purity and structural integrity of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) confirms the presence of the pyrrolopyridine core and ethylamine side chain .
- HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and mobile phases like acetonitrile/water with 0.1% TFA .
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₂N₃Cl₂: ~248.1) .
Q. What solvent systems are suitable for dissolving 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride in experimental settings?
- Solubility profile : As a dihydrochloride salt, the compound is highly soluble in water and polar solvents (e.g., DMSO, ethanol). For non-polar applications:
- Adjust pH using buffers (e.g., PBS) to enhance solubility in aqueous media.
- Use co-solvents like DMF (<10% v/v) for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine derivatives?
- Approach :
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the pyrrolopyridine 5- or 7-positions to assess steric/electronic effects .
- Side-chain variations : Replace the ethylamine group with bulkier amines or carboxylic acids to probe receptor binding .
- Biological assays : Pair synthetic analogs with functional readouts (e.g., enzyme inhibition, receptor binding assays) to correlate structural changes with activity .
Q. What mechanisms underlie discrepancies in reported toxicity data for pyrrolopyridine derivatives like 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride?
- Key factors :
- Purity : Impurities (e.g., residual catalysts) may confound toxicity results; validate via HPLC-MS .
- Experimental models : Cell line variability (e.g., hepatic vs. neuronal cells) affects metabolic responses .
- Dosage : Non-linear pharmacokinetics at high concentrations may lead to contradictory in vivo/in vitro outcomes .
Q. How can researchers validate the stability of 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride under varying storage conditions?
- Protocol :
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
- Analytical endpoints : Monitor degradation via HPLC for new peaks or shifts in retention times.
- Recommended storage : −20°C in airtight, light-protected containers with desiccants .
Q. What strategies resolve contradictory data in receptor binding assays involving pyrrolopyridine-based compounds?
- Troubleshooting steps :
- Binding buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .
- Radioligand specificity : Use competitive binding assays with known inhibitors to confirm target engagement .
- Data normalization : Account for non-specific binding using control wells with excess unlabeled ligand .
Methodological Guidelines
- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for regioselective functionalization .
- Analytical validation : Cross-reference NMR, HPLC, and MS data with PubChem/ECHA entries to ensure accuracy .
- Biological testing : Use orthogonal assays (e.g., SPR, fluorescence polarization) to corroborate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
